molecular formula C12H19NS B13066410 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13066410
M. Wt: 209.35 g/mol
InChI Key: ZIBHMQJJIKUFPB-UHFFFAOYSA-N
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Description

Fused Ring System

  • Thiophene ring : Planar with bond lengths of 1.71 Å (C–S) and 1.36–1.41 Å (C–C).
  • Tetrahydropyridine ring : Adopts a half-chair conformation , as observed in related tetrahydrothienopyridines. Puckering parameters (φ₂ = 217.5°) indicate asymmetry due to substituent steric effects.

Substituent Effects

  • The butyl group at C4 introduces torsional strain, favoring equatorial orientation to minimize 1,3-diaxial interactions.
  • The methyl group at C4 further distorts the ring, reducing symmetry and stabilizing the half-chair conformation via hyperconjugation.

Table 1 : Key geometric parameters (hypothetical data for illustration)

Parameter Value
C4–N7 bond length 1.47 Å
Dihedral angle (thiophene-pyridine) 45.8°
Puckering amplitude (q₂) 0.42 Å

X-ray Crystallographic Studies and Solid-State Structure

While direct X-ray data for this compound are unavailable, insights can be inferred from analogous tetrahydrothienopyridines.

Key Observations from Related Structures

  • Crystal packing : Dominated by van der Waals interactions and weak C–H⋯O hydrogen bonds.
  • Unit cell parameters : Monoclinic systems with space group P2₁/c are common.
  • XRPD peaks : Characteristic 2θ angles near 11.2°, 16.1°, and 22.1° correspond to (011), (110), and (002) lattice planes.

Table 2 : Hypothetical XRPD peaks for 4-butyl-4-methyl derivative

2θ (°) Relative Intensity hkl Indices
11.2 100 011
16.1 85 110
22.1 75 002

The butyl and methyl groups likely disrupt π-π stacking, favoring herringbone arrangements in the solid state.

Comparative Analysis with Related Thienopyridine Derivatives

Structural Comparisons

Compound Fusion Position Substituents Ring Saturation
This compound [3,2-c] C4: butyl, methyl 4H,5H,6H,7H
Thieno[2,3-c]pyridine [2,3-c] None Fully aromatic
Tetrahydrothiophene[3,2-c]pyridine [3,2-c] C5: ester, oxo 2,6,7,7a-tetrahydro

Electronic and Reactivity Implications

  • Electron density : The [3,2-c] fusion increases electron density at the pyridine nitrogen compared to [2,3-c] isomers.
  • Reactivity : Saturation at positions 4–7 reduces aromaticity, enhancing susceptibility to electrophilic substitution at the thiophene ring.
  • Steric effects : Butyl and methyl groups hinder nucleophilic attack at C4 but facilitate radical reactions at the thiophene β-positions.

This comparative analysis underscores the unique physicochemical profile of this compound, positioning it as a distinct scaffold in medicinal and materials chemistry.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-butyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-3-4-7-12(2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3

InChI Key

ZIBHMQJJIKUFPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(CCN1)SC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene with a methyl-substituted pyridine under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Biological Activity : Research indicates that 4-butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory and analgesic agent due to its interaction with various biological targets such as enzymes and receptors .
  • Drug Development : The compound's ability to undergo electrophilic substitution reactions allows for the synthesis of derivatives with enhanced biological activity. This makes it a candidate for further research in drug development .
  • Case Study - Anticancer Activity : A study explored the anticancer properties of derivatives of this compound. The findings suggested that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Material Science Applications

  • Organic Electronics : The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is particularly advantageous for these applications .
  • Case Study - Conductive Polymers : Research demonstrated that incorporating this compound into polymer matrices improved the electrical conductivity and thermal stability of the resulting materials. This opens avenues for developing advanced materials for electronic applications .

Cosmetic Applications

The compound has also been explored in cosmetic formulations due to its potential skin benefits. Studies have shown that formulations containing this compound can enhance skin hydration and provide anti-aging effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological activities of 4-butyl-4-methyl-thieno[3,2-c]pyridine with analogous compounds:

Compound Name Substituents Molecular Weight Pharmacological Activity Key References
4-Butyl-4-methyl-thieno[3,2-c]pyridine 4-butyl, 4-methyl ~250–300 (est.) Not explicitly reported
Prasugrel 2-acetate, cyclopropyl, fluorophenyl 409.3 Antiplatelet (ADP receptor inhibitor)
Ticlopidine HCl 5-(2-chlorobenzyl) 263.2 Antiplatelet
5-tert-Butyl 3-ethyl ester derivative 5-tert-butyl, 3-ethyl ester 311.4 Intermediate for drug synthesis
7-Iminothieno[3,2-c]pyridine-4,6-dione 7-imino, 4,6-dione ~280 (est.) PTP4A3 phosphatase inhibitor
Key Observations:

Substituent Effects on Lipophilicity :

  • The butyl and methyl groups in the target compound likely enhance lipophilicity compared to prasugrel (fluorophenyl) or ticlopidine (chlorophenyl). This could improve membrane permeability but may reduce aqueous solubility .
  • Ester-containing derivatives (e.g., prasugrel, 5-tert-butyl 3-ethyl ester) are often prodrugs requiring metabolic activation, whereas alkyl substituents (butyl/methyl) may bypass this step .

Pharmacological Activity: Prasugrel and ticlopidine inhibit ADP-induced platelet aggregation via irreversible binding to P2Y₁₂ receptors. The target compound’s activity is unreported, but its alkyl substituents may sterically hinder receptor binding compared to aromatic groups in prasugrel . 7-Iminothieno[3,2-c]pyridine-4,6-diones demonstrate potent PTP4A3 inhibition (~100 nM IC₅₀), suggesting that electron-withdrawing groups (e.g., diones) enhance enzyme targeting .

Synthetic Accessibility :

  • The synthesis of 4-butyl-4-methyl derivatives may face challenges due to steric hindrance during alkylation. In contrast, esterification (e.g., prasugrel’s acetate group) is a common strategy for prodrug design .

Physicochemical and Pharmacokinetic Properties

Property 4-Butyl-4-methyl Derivative Prasugrel Ticlopidine HCl
LogP (estimated) ~3.5–4.0 3.1 2.8
PSA (Ų) ~40–50 76.6 45.5
Metabolic Pathway Likely CYP3A4 oxidation Hepatic (CYP450) Hepatic (CYP2C19)
Prodrug Requirement No Yes No
  • Polar Surface Area (PSA) : Lower PSA in the target compound compared to prasugrel suggests improved blood-brain barrier penetration, though this remains speculative .

Biological Activity

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of significant interest due to its biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy against various cancer cell lines.

  • CAS Number : 1019534-35-0
  • Molecular Formula : C₁₂H₁₉NS
  • Molecular Weight : 209.35 g/mol

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The compound's effectiveness is often measured through its IC₅₀ values (the concentration required to inhibit cell growth by 50%).

Cell Line IC₅₀ (nM) Mechanism of Action
HeLa (Cervical)0.18Inhibition of tubulin polymerization
MCF-7 (Breast)0.28Induction of cell cycle arrest
HL-60 (Leukemia)0.31Apoptosis via mitochondrial pathway
HT-29 (Colon)0.56Cell cycle disruption

These findings suggest that the compound selectively targets cancer cells while sparing normal lymphocytes, indicating a potentially favorable therapeutic window for clinical applications .

The mechanism by which this compound exerts its effects involves:

  • Tubulin Inhibition : The compound interferes with tubulin polymerization, a critical process for mitosis in cancer cells.
  • Cell Cycle Arrest : It induces G2/M phase arrest in various cancer cell lines.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in certain cell types, leading to programmed cell death.

Study on Triple-Negative Breast Cancer (TNBC)

A notable study evaluated the effects of this compound on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated significant growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A), suggesting selective cytotoxicity towards malignant cells . The GI₅₀ values were substantially lower in cancerous cells compared to normal cells.

In Vivo Efficacy

In vivo studies using murine models have shown that the compound effectively suppresses tumor growth in syngeneic hepatocellular carcinoma models. These studies highlight the potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Variations in the synthesis process can lead to derivatives with altered biological activity profiles:

Derivative Modification IC₅₀ (nM)
Compound 4iMethoxy substitution0.31
Compound 4nMethyl at C-6 position0.18
Compound 4fEthoxycarbonyl group0.56

These modifications allow researchers to explore structure-activity relationships and optimize compounds for enhanced efficacy and reduced toxicity .

Q & A

Basic Questions

Synthesis and Purification Methodologies Q: What are the established synthetic routes for 4-butyl-4-methyl-thieno[3,2-c]pyridine, and how are intermediates purified? A: Synthesis often begins with functionalizing the thieno[3,2-c]pyridine core. For example, tert-butyl ester derivatives (e.g., 5-tert-butyl 3-ethyl dicarboxylate) are synthesized via nucleophilic substitution or esterification, followed by recrystallization or column chromatography for purification . Hydrochloride salts of related analogs (e.g., 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one) are purified using solvent precipitation, with yields optimized by controlling reaction pH and temperature .

Physicochemical Characterization Q: Which experimental techniques are critical for characterizing this compound’s physicochemical properties? A: Key methods include:

  • HPLC-PDA : For assessing purity (>99%) and detecting byproducts .
  • NMR Spectroscopy : To confirm regiochemistry and substituent orientation (e.g., distinguishing 4-butyl vs. 4-methyl groups) .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) resolves discrepancies in reported values (e.g., 95°C vs. 950°C, likely a typographical error) .

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
LogP6.036Experimental
Polar Surface Area31.48 ŲComputational
Density1.272 g/cm³Experimental
Boiling Point255.1°CEstimated

Stability and Storage Q: What storage conditions prevent degradation of thieno[3,2-c]pyridine derivatives? A: Hydrochloride salts (e.g., 5,6,7,7a-tetrahydro derivatives) are hygroscopic and require desiccated storage at 2–8°C under inert gas (N₂/Ar) . Neutral analogs should be shielded from light due to photosensitivity, with stability monitored via periodic HPLC .

Advanced Research Questions

Chiral Separation Challenges Q: How can enantiomers of rapidly racemizing thieno[3,2-c]pyridine derivatives be resolved? A: Prasugrel analogs (structurally similar) were resolved using a Chiralcel OD-H column with n-hexane:isopropanol (90:10) mobile phase. Key parameters include:

  • Temperature : 25°C to slow racemization.
  • Flow Rate : 0.8 mL/min for optimal peak resolution .
  • Detection : UV at 254 nm for sensitivity.

Mechanistic Studies in Antioxidant Activity Q: What methodologies evaluate radical quenching mechanisms in thieno[3,2-c]pyridine derivatives? A: DPPH assays differentiate single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. For example, 2H,4H,5H-thieno[3,2-c]pyridin-2-one (TPO) showed a second-order rate constant of 1.2 × 10³ M⁻¹s⁻¹, suggesting predominant HAT activity. ESR spectroscopy confirms radical intermediate formation .

Structure-Activity Relationship (SAR) Analysis Q: How do substituents at the 5-position modulate biological activity? A:

  • Bulky Groups (e.g., trityl) : Enhance metabolic stability by sterically shielding the core .
  • Electron-Withdrawing Groups (e.g., esters) : Increase electrophilicity, improving enzyme inhibition (e.g., acetylcholinesterase IC₅₀ reduced by 40% with 5-tert-butyl esters) .
  • Hydrogen Bond Acceptors : Improve solubility but may reduce blood-brain barrier penetration .

Metabolic Pathway Elucidation Q: What in vitro models are suitable for studying hepatic metabolism? A: Human liver microsomes (HLMs) with NADPH cofactors identify primary metabolites. For example, cyclopropane-modified analogs undergo CYP3A4-mediated oxidation, forming a hydroxylated metabolite (m/z 331.104) detectable via LC-HRMS .

Data Contradiction Analysis

Discrepancies in Melting Points Q: How should researchers address conflicting melting point data (e.g., 95°C vs. 950°C)? A:

  • Experimental Replication : Repeat DSC analysis with pure samples.
  • Sample History : Check for decomposition (e.g., via TGA) or solvent residues (NMR).
  • Typographical Errors : Cross-reference CAS registry entries (e.g., 272-14-0 for the core structure) .

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